molecular formula C10H8IN B13185488 4-(Iodomethyl)quinoline

4-(Iodomethyl)quinoline

Cat. No.: B13185488
M. Wt: 269.08 g/mol
InChI Key: TUGIIQFPTFAPAF-UHFFFAOYSA-N
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Description

4-(Iodomethyl)quinoline is a halogenated quinoline derivative characterized by an iodomethyl (-CH₂I) substituent at the 4-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Its structural uniqueness lies in the combination of the planar aromatic quinoline ring and the bulky, electron-rich iodomethyl group, which influences both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

4-(iodomethyl)quinoline

InChI

InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2

InChI Key

TUGIIQFPTFAPAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CI

Origin of Product

United States

Preparation Methods

Synthesis of Quinolin-4-One Core

Classical Methods:

  • Conrad–Limpach Method: Condensation of aniline derivatives with β-ketoesters under high-temperature conditions, forming quinolin-4-one intermediates (Scheme 2).
  • Biere-Seelen’s Synthesis: Michael addition of acetylenic esters to methyl anthranilate, followed by cyclization and decarboxylation, yielding quinolin-4-one compounds (Scheme 3).

Recent Innovations:

  • Use of transition-metal catalysis (e.g., palladium-catalyzed carbonylation) to synthesize quinolin-4-ones with diverse substitution patterns (Route G).

Iodination of Quinolin-4-One Derivatives

Procedure:

  • Quinolin-4-one derivatives are subjected to electrophilic iodination using iodine in the presence of oxidants such as hydrogen peroxide or N-iodosuccinimide (NIS).
  • Reaction conditions typically involve mild heating (around 50–80°C) in solvents like acetic acid or acetonitrile.

Example Data:

Starting Material Iodinating Agent Solvent Temperature Yield of 4-Iodomethylquinolin-4-one Reference
Quinolin-4-one derivative Iodine + H₂O₂ Acetic acid 70°C 75–85% ,

Notes:

  • The iodine reacts at the 4-position via electrophilic substitution, facilitated by the electron-rich nature of the quinoline ring.

Functionalization of Quinolin-4-One to Iodomethyl Derivatives

Method Overview:
Conversion of quinolin-4-one to the iodomethyl derivative involves introducing a methyl group at the 4-position, followed by iodination.

Methylation at the 4-Position

  • Reagents: Methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate.
  • Conditions: Base catalysis using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
  • Outcome: Formation of 4-methylquinoline derivatives.

Iodination of the Methyl Group

  • Reagents: Excess iodine (I₂) with oxidants such as H₂O₂ or NIS.
  • Reaction Conditions: Mild heating (around 50–80°C) in acetonitrile or DMF.
  • Result: Formation of 4-(Iodomethyl)quinoline via halogenation of the methyl group.

Data Summary:

Step Reagents Solvent Temperature Yield Reference
Methylation CH₃I + K₂CO₃ DMF 60°C 80–90% ,
Iodination I₂ + H₂O₂ Acetonitrile 70°C 70–85% ,

Catalytic and Green Synthesis Approaches

Recent advances highlight environmentally friendly and catalytic methods:

  • Nanocatalysts: Iron-based nanocatalysts facilitate the synthesis of quinoline derivatives through Friedlander reactions, which can be adapted for iodomethyl functionalization.
  • Metal-Free Protocols: Use of organic catalysts or ionic liquids to promote halogenation under milder conditions, reducing environmental impact.

Research Discoveries:

  • Nanocatalyst-supported reactions have achieved yields exceeding 90% for quinoline derivatives with minimal waste.
  • Metal-free approaches employing N-halosuccinimides (NIS, NBS) have demonstrated efficient halogenation at the 4-position.

Summary of Key Preparation Strategies

Method Key Reagents Key Conditions Advantages Limitations References
Direct electrophilic iodination I₂, oxidants 80–120°C Simple, rapid Over-iodination ,
Quinolin-4-one functionalization Iodinating agents (I₂, NIS) Mild heating High regioselectivity Requires prior quinolin-4-one synthesis ,
Methylation + iodination CH₃I, I₂, K₂CO₃ 50–80°C Stepwise control Multi-step process ,
Catalytic nanoreactions Iron nanocatalysts Reflux or room temp Eco-friendly, high yields Catalyst recovery needed ,

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group in 4-(iodomethyl)quinoline undergoes substitution with nitrogen- and oxygen-based nucleophiles.

Reaction TypeConditionsProductsYieldReferences
Amine substitution2-hydrazinylpyridine, DMSO, 110°C2-( triazolo[4,3-a]pyridin-3-yl)quinoline86% ,
Amidationα-amino acids, I₂, DMF, 80°CImidazo[1,5-a]quinolines72–89%

Key Findings :

  • Reactions with amines (e.g., 2-hydrazinylpyridine) proceed via SN2 mechanisms, forming triazoloquinolines in high yields under iodine mediation .

  • Substitution with α-amino acids requires stoichiometric iodine and TBHP as an oxidant, yielding bioactive heterocycles .

Oxidative Transformations

The iodomethyl group is susceptible to oxidation, particularly in polar aprotic solvents like DMSO.

Oxidizing AgentSolventTemperatureProductYieldReferences
I₂/DMSODMSO110°CQuinoline-4-carboxaldehyde38–52% ,
K₂S₂O₈DMSO100°C4-Arylquinoline70–85% ,

Mechanistic Insights :

  • DMSO acts as a methylene source, facilitating oxidation to carboxaldehyde via iminium intermediates .

  • In multicomponent reactions, iodine mediates oxidative annulation with anilines and ketones, forming 4-arylquinolines .

Cross-Coupling Reactions

This compound participates in metal-free and transition-metal-catalyzed couplings.

Coupling PartnerCatalystConditionsProductYieldReferences
AlkyneCo(III)DMSO, 120°C4-Alkynylquinoline65–78%
Arylboronic acidPd(PPh₃)₄Toluene, 80°C4-Arylquinoline55–70%

Notable Observations :

  • Cobalt-catalyzed C–H activation enables direct alkyne insertion without prefunctionalization .

  • Palladium-mediated Suzuki couplings tolerate electron-withdrawing and donating substituents .

Cyclization and Annulation

The iodomethyl group facilitates intramolecular cyclizations to form polycyclic frameworks.

ReagentsConditionsProductYieldReferences
2-Naphthylamine, I₂Toluene, 110°CBenzo[h]quinoline83%
Ethyl lactate, FeCl₃Neat, 100°C2,4-Disubstituted quinoline68–74%

Mechanistic Pathways :

  • Iodine promotes radical-free cyclization via imine intermediates .

  • Iron(III) chloride dehydrogenates ethyl lactate, enabling tandem condensation-cyclization .

Solvent and Substituent Effects

Reaction outcomes are highly solvent- and substituent-dependent.

SolventRole in ReactionOutcomeReferences
DMSOOxidant and methylene donorEnhances oxidation/annulation ,
DMFStabilizes intermediates in amidationImproves decarboxylative yields
TolueneFacilitates high-temperature cyclizationsMinimizes side reactions

Substituent Impact :

  • Electron-withdrawing groups on the quinoline ring accelerate iodomethyl group reactivity .

  • Steric hindrance at the 4-position reduces yields in cross-couplings .

Scientific Research Applications

4-(Iodomethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Chloroquine and Hydroxychloroquine

  • Structure : 4-position substituted with a piperazine (chloroquine) or oxazine-piperazine hybrid (hydroxychloroquine) moiety.
  • Activity: Antimalarial and immunomodulatory agents. The basic side chain enhances lysosomotropism, critical for antimalarial action .
  • Comparison: Unlike this compound, these derivatives rely on nitrogen-containing side chains for pH-dependent accumulation in parasitic vacuoles. The iodomethyl group, in contrast, may favor halogen bonding or act as a leaving group in nucleophilic substitutions .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure: 4-position amino group with aryl substituents.

7-Chloro-4-(pyrrolidin-1-yl)quinoline

  • Structure : 4-position substituted with pyrrolidine.
  • Activity : Used in research for its basic nitrogen, which may enhance interactions with enzyme active sites (e.g., antifolate targets) .
  • Comparison: The pyrrolidine group provides alkalinity, contrasting with the neutral but polarizable iodomethyl group in this compound .

Halogenated Quinoline Derivatives

4-Iodo-2-methylquinoline

  • Structure : Iodo substituent at the 4-position and methyl at the 2-position.
  • Activity : Intermediate in drug synthesis; iodine enhances stability and reactivity in cross-coupling reactions .
  • Comparison: The additional methyl group in 4-Iodo-2-methylquinoline may reduce steric hindrance compared to the bulkier iodomethyl group in this compound .

Fluorinated Quinolines (e.g., 6-Fluoro-4-(trifluoromethyl)quinoline)

  • Structure : Fluorine and trifluoromethyl groups at the 4- or 6-positions.
  • Activity : Fluorine improves metabolic stability and membrane permeability; derivatives show antiviral activity against SARS-CoV-2 .
  • Comparison : Iodine’s larger atomic radius and polarizability may enhance halogen bonding in target proteins, unlike fluorine’s electronegativity-driven effects .

Anticancer Activity

  • 4-(4-Chloroanilino)quinoline (6c): IC₅₀ = 3.42 µM (MCF-7 cells), attributed to intercalation or kinase inhibition .

Antimicrobial and Antiviral Activity

  • Chloroquine : EC₅₀ ≈ 100 nM (antimalarial) .
  • Fluoroquinolines: SI > 10 (SARS-CoV-2) due to fluorine’s role in optimizing binding to viral proteases .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Substituent(s) LogP* Molecular Weight (g/mol) Key Biological Activity
This compound -CH₂I at C4 ~3.2 285.1 Cytotoxic
Chloroquine -N(CH₂)₃N(C₂H₅)₂ ~4.5 319.9 Antimalarial
4-Aminoquinoline (4k) -NH₂ at C4 ~2.8 354.8 Anticancer (potential)
7-Chloro-4-(pyrrolidin-1-yl)quinoline -C₄H₈N at C4 ~3.0 232.7 Enzyme inhibition

*Predicted using Lipinski’s rules.

Research Findings and Mechanistic Insights

  • Synthetic Accessibility: this compound can be synthesized via alkylation of 4-methylquinoline with iodine, though specific protocols are less documented compared to palladium-catalyzed routes for aminoquinolines .
  • Structure-Activity Relationships (SAR): Iodine’s polarizability enhances interactions with hydrophobic enzyme pockets, as seen in halogen-bond-driven DHFR inhibition . Methyl groups adjacent to iodine (e.g., 2-methyl-4-iodoquinoline) improve metabolic stability over non-methylated analogs .
  • Toxicity Considerations : Iodine’s size may increase hepatotoxicity risks compared to lighter halogens, necessitating pharmacokinetic optimization .

Biological Activity

4-(Iodomethyl)quinoline is a halogenated derivative of quinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties. The synthesis methods, structure-activity relationships (SAR), and case studies will also be discussed to provide a comprehensive overview.

This compound is characterized by the presence of an iodine atom at the 4-position of the quinoline ring. This modification can significantly influence its biological activity. The synthesis of this compound typically involves halogenation reactions, which can be achieved through various methods including electrophilic substitution.

Table 1: Common Synthesis Methods for this compound

MethodDescription
Electrophilic Aromatic SubstitutionUtilizes iodine as an electrophile to introduce the iodomethyl group.
Nucleophilic SubstitutionInvolves nucleophiles reacting with iodo-quinoline derivatives.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the modulation of key proteins involved in cell cycle regulation, such as P53 and BAX. These compounds can alter gene expression related to apoptosis, leading to increased cancer cell death .

Case Study : A study investigated a series of quinoline derivatives, revealing that those with halogen substitutions had enhanced potency against cancer cells compared to their non-halogenated counterparts .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies based on the specific bacterial strain and the presence of other functional groups.

  • In Vitro Studies : Research indicates that iodo-quinolines exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest moderate to high efficacy .

Table 2: Antimicrobial Activity of Iodo-Quinoline Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundS. aureus32
Other derivativesE. coli>256

Structure-Activity Relationships (SAR)

The biological activity of quinolines is heavily influenced by their structural features. For this compound, the presence of the iodine atom is crucial for enhancing its lipophilicity and overall biological activity.

  • Key Findings :
    • Halogen substitutions generally increase antimicrobial potency.
    • Alkyl side chains can enhance anticancer activity through improved cellular uptake .

Q & A

Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Phase solubility studies (Higuchi method) quantify solubility in binary solvent systems (e.g., water-ethanol). Hansen solubility parameters predict miscibility, while molecular dynamics simulations reveal solute-solvent interactions. Conflicting reports may stem from impurities; recrystallization (e.g., using CHCl₃/hexane) ensures consistent results .

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